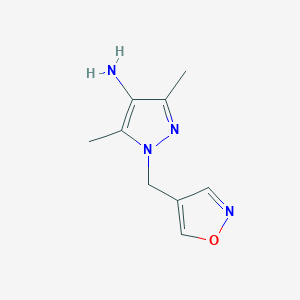
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the reaction of terminal alkynes with hydroxylamine to form the isoxazole ring . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires specific catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and eco-friendly processes. For example, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, which allows for high yields and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1,3-dimethyl-1h-pyrazoles.
Uniqueness
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its combined isoxazole and pyrazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-6-9(10)7(2)13(12-6)4-8-3-11-14-5-8/h3,5H,4,10H2,1-2H3 |
Clave InChI |
YQCXROLQAWNKFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CON=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



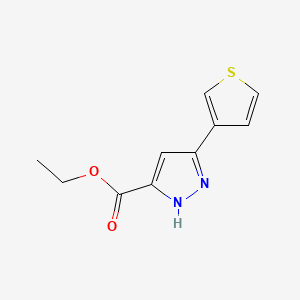
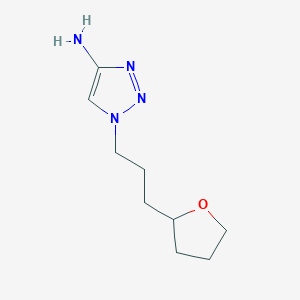
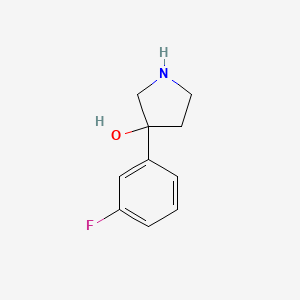

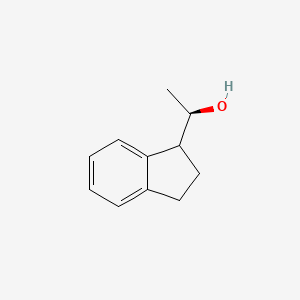
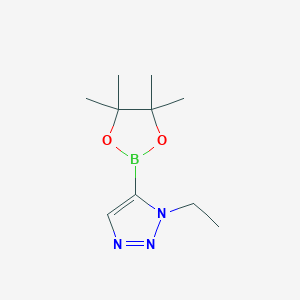
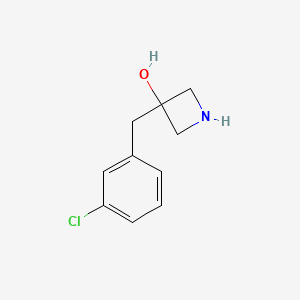
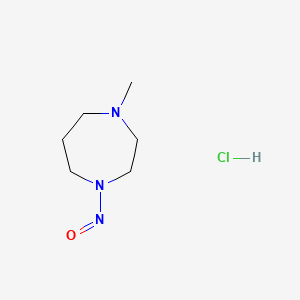
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)


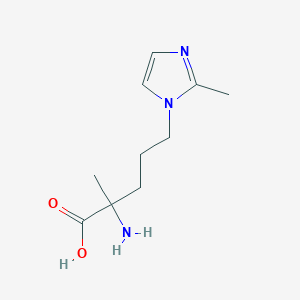
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
